molecular formula C6H5ClN2O B6265896 4-CHLORO-6-METHYLPYRIMIDINE-2-CARBALDEHYDE CAS No. 933683-19-3

4-CHLORO-6-METHYLPYRIMIDINE-2-CARBALDEHYDE

Cat. No.: B6265896
CAS No.: 933683-19-3
M. Wt: 156.6
InChI Key:
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Description

4-Chloro-6-methylpyrimidine-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 2nd position.

Safety and Hazards

The safety information available indicates that 4-CHLORO-6-METHYLPYRIMIDINE-2-CARBALDEHYDE may be harmful if swallowed (H302) and it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methylpyrimidine-2-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-2-carbaldehyde. One common method includes the reaction of 6-methylpyrimidine-2-carbaldehyde with thionyl chloride (SOCl2) under reflux conditions to introduce the chloro group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

4-Chloro-6-methylpyrimidine-2-carbaldehyde is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Pharmaceuticals: In the development of potential therapeutic agents due to its ability to interact with biological targets.

    Agrochemicals: As a precursor for the synthesis of compounds with pesticidal or herbicidal activity.

    Dyestuffs: In the production of dyes and pigments for various industrial applications.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methylpyrimidine-2-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-CHLORO-6-METHYLPYRIMIDINE-2-CARBALDEHYDE involves the reaction of 4-chloro-6-methylpyrimidine-2-carboxylic acid with a reducing agent to form the corresponding aldehyde.", "Starting Materials": [ "4-chloro-6-methylpyrimidine-2-carboxylic acid", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Dissolve 4-chloro-6-methylpyrimidine-2-carboxylic acid in a suitable solvent (e.g. ethanol, methanol)", "Add the reducing agent slowly to the reaction mixture while stirring at a low temperature (e.g. 0-5°C)", "Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. water, dilute acid)", "Extract the product with a suitable organic solvent (e.g. dichloromethane, ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography using a suitable solvent system" ] }

CAS No.

933683-19-3

Molecular Formula

C6H5ClN2O

Molecular Weight

156.6

Purity

95

Origin of Product

United States

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